
2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of two methoxycarbonyl groups attached to the 2 and 4 positions of the pyridine ring, and a methyl group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium typically involves the reaction of 2,4-dimethoxycarbonylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert it into the corresponding pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include pyridinium N-oxides, reduced pyridine derivatives, and various substituted pyridinium salts .
Scientific Research Applications
2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The methoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions, while the pyridinium ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(methoxycarbonyl)pyridine
- 1-Methylpyridinium
- 2,4-Dimethoxycarbonylpyridine
Uniqueness
2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium is unique due to the presence of both methoxycarbonyl groups and a methyl group on the pyridinium ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
65878-79-7 |
|---|---|
Molecular Formula |
C10H12NO4+ |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
dimethyl 1-methylpyridin-1-ium-2,4-dicarboxylate |
InChI |
InChI=1S/C10H12NO4/c1-11-5-4-7(9(12)14-2)6-8(11)10(13)15-3/h4-6H,1-3H3/q+1 |
InChI Key |
ULFVWXAQAGXSHN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(C=C(C=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)




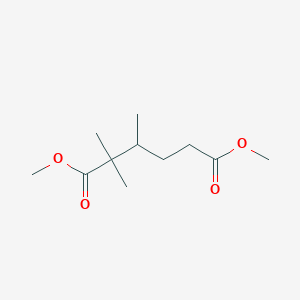
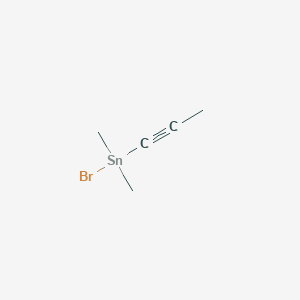
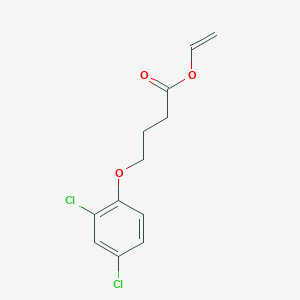
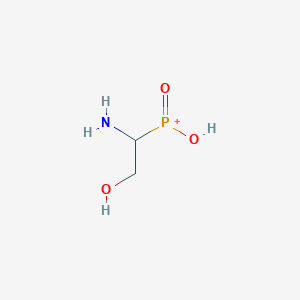
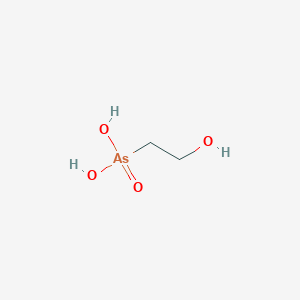
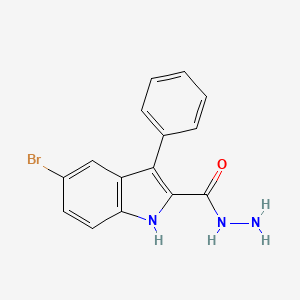
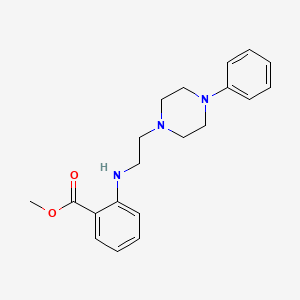
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
